2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester
Description
Historical Context and Significance of Functionalized Thiophenes
The thiophene heterocyclic system has maintained a position of fundamental importance in organic chemistry since its initial discovery by Viktor Meyer in 1882. Meyer identified thiophene as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to form a distinctive blue indophenin dye, a reaction that had previously been incorrectly attributed to benzene itself. This serendipitous discovery marked the beginning of extensive research into thiophene chemistry that continues to influence modern pharmaceutical and materials science applications.
Thiophene derivatives have established themselves as privileged pharmacophores in medicinal chemistry due to their remarkable biological diversity and structural versatility. The five-membered aromatic ring containing sulfur exhibits unique electronic properties that distinguish it from other heterocycles, particularly in its ability to participate in extensive substitution reactions while maintaining aromatic stability. Recent comprehensive analyses have revealed that twenty-six pharmaceutical compounds containing thiophene nuclei have received approval from regulatory authorities across various therapeutic categories. These approved medications span multiple pharmacological classifications, including five compounds for inflammatory conditions, four for cardiovascular applications, and four for neurological disorders.
The synthetic accessibility and structural modification potential of thiophene rings have made them particularly attractive to medicinal chemists seeking to develop novel therapeutic agents. Contemporary research has demonstrated that thiophene derivatives find extensive applications not only in pharmaceutical development but also in material science, coordination chemistry, and as synthetic intermediates in complex organic transformations. The heterocyclization of functionalized alkynes bearing sulfur-containing groups has emerged as a particularly powerful methodology for regioselective synthesis of substituted thiophenes, enabling the construction of complex molecular architectures with precise substitution patterns.
Structural Features of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester
The molecular structure of this compound exhibits remarkable complexity, incorporating multiple functional groups that contribute to its potential biological activity and chemical reactivity. The compound possesses a molecular formula of C₁₃H₁₇NO₅S and a molecular weight of 299.35 daltons. The International Union of Pure and Applied Chemistry designation for this compound is 4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, which more clearly delineates the spatial arrangement of functional groups within the molecular framework.
The thiophene ring system serves as the central structural scaffold, with substitution occurring at positions 2, 3, 4, and 5. At position 2, an amino group connects to a propionyl chain terminating in a carboxylic acid functionality, creating an extended aliphatic linkage that significantly influences the compound's physical and chemical properties. Position 3 bears a carboxylic acid methyl ester group, providing additional hydrogen bonding potential and influencing solubility characteristics. The ethyl substituent at position 4 and methyl group at position 5 contribute to the overall lipophilicity and steric profile of the molecule.
The stereochemical considerations for this compound are particularly important given the presence of multiple rotatable bonds and potential for conformational flexibility. The propionyl amino side chain at position 2 can adopt various conformations, potentially influencing intermolecular interactions and biological activity. The methyl ester functionality at position 3 introduces additional conformational possibilities, particularly regarding the orientation of the carbonyl group relative to the thiophene ring plane.
Classification and Nomenclature
The systematic classification of this compound requires consideration of multiple chemical nomenclature systems and functional group hierarchies. According to the Chemical Abstracts Service registry system, this compound bears the unique identifier 354547-58-3, which provides unambiguous identification in chemical databases and literature searches. The International Chemical Identifier key KOXJDCWMAGXWNX-UHFFFAOYSA-N serves as an additional structural identifier that encodes the complete molecular connectivity and stereochemistry.
From a functional group perspective, this compound can be classified as a polysubstituted thiophene derivative featuring both amide and ester functionalities. The presence of the carboxylic acid group classifies it additionally as a carboxylic acid derivative, while the methyl ester functionality places it within the broader category of alkyl esters. The propionyl amino substituent introduces amide characteristics, making this compound a representative example of multifunctional heterocyclic chemistry.
The compound falls within the broader classification of heterocyclic building blocks, as evidenced by its commercial availability through specialized chemical suppliers focused on pharmaceutical intermediates and research compounds. This classification reflects its potential utility in medicinal chemistry applications and synthetic organic chemistry research. The molecular weight of 299.35 daltons positions it within the optimal range for drug-like molecules according to established pharmaceutical guidelines.
Alternative nomenclature systems provide additional perspectives on the compound's chemical identity. The simplified molecular input line entry system representation CCc1c(sc(c1C(=O)OC)NC(=O)CCC(=O)O)C clearly delineates the connectivity pattern and functional group arrangement. This linear notation facilitates computational analysis and database searching while providing a compact representation of the complete molecular structure.
Research Significance and Scientific Objectives
The research significance of this compound emerges from its unique structural features and potential applications in pharmaceutical research and synthetic chemistry. The compound's multifunctional nature makes it an attractive candidate for structure-activity relationship studies, particularly in the context of thiophene-based drug development programs. The presence of both carboxylic acid and ester functionalities provides opportunities for further chemical modification and derivatization, enabling the exploration of analogue series with varying pharmacological properties.
Recent advances in thiophene chemistry have highlighted the importance of regioselective functionalization strategies for creating complex molecular architectures. The specific substitution pattern observed in this compound represents a sophisticated example of such functionalization, with each substituent potentially contributing to distinct aspects of biological activity or chemical reactivity. The ethyl and methyl substituents at positions 4 and 5 respectively provide hydrophobic character, while the carboxylic acid and ester groups offer hydrophilic interaction sites.
The compound's potential role as a synthetic intermediate cannot be overlooked, given the established utility of functionalized thiophenes in creating more complex heterocyclic systems. The presence of multiple reactive sites, including the carboxylic acid, ester, and amide functionalities, provides numerous opportunities for further chemical transformation through established organic reactions. This versatility makes the compound valuable not only as an end product but also as a building block for more elaborate molecular constructions.
Contemporary research objectives in thiophene chemistry emphasize the development of compounds with enhanced selectivity and reduced toxicity profiles. The structural complexity of this compound positions it as a representative example of modern approaches to drug design, where multiple functional groups are incorporated to optimize target engagement and pharmacokinetic properties. The compound's availability through specialized chemical suppliers indicates ongoing research interest and potential commercial applications in pharmaceutical development.
Properties
IUPAC Name |
4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJDCWMAGXWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through the following key stages:
Thiophene Ring Formation: The thiophene core is typically synthesized via the Gewald reaction, which condenses a ketone, a nitrile, and elemental sulfur to form the thiophene ring system.
Alkylation: Introduction of the ethyl and methyl groups at the 4- and 5-positions of the thiophene ring is achieved through alkylation reactions using ethyl and methyl halides, respectively, in the presence of strong bases such as sodium hydride.
Esterification: The carboxylic acid group on the thiophene ring is converted into the methyl ester by reaction with methanol under acidic catalysis, commonly sulfuric acid.
Amidation: The final step involves amidation of the ester with 3-carboxy-propionyl chloride in the presence of a base like triethylamine, yielding the target amide-functionalized compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiophene formation | Ketone + nitrile + elemental sulfur | Gewald reaction, typically refluxed |
| Alkylation | Ethyl/methyl halides + NaH | Strong base required, inert atmosphere |
| Esterification | Methanol + H2SO4 | Acid-catalyzed esterification |
| Amidation | 3-Carboxy-propionyl chloride + triethylamine | Base neutralizes HCl byproduct |
Industrial Scale Adaptations
Industrial synthesis adapts the above route to continuous flow reactors to improve efficiency and scalability. Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity. Continuous flow allows better control over reaction times and heat management, critical for multi-step syntheses involving sensitive intermediates.
Types of Reactions Involved
- Condensation (Gewald reaction): Forms the thiophene ring.
- Alkylation: Electrophilic substitution introducing alkyl groups.
- Esterification: Conversion of carboxylic acid to methyl ester.
- Amidation: Formation of amide bond via acyl chloride intermediate.
Common Reagents and Their Roles
| Reaction Type | Reagents Used | Purpose |
|---|---|---|
| Oxidation | H2O2, m-CPBA | Potential for thiophene oxidation |
| Reduction | LiAlH4, NaBH4 | Reduction of ester/amide groups |
| Substitution | Bromine, chlorinating agents | Functionalization of thiophene |
Yield and Purity
- Typical yields for the thiophene ring formation and alkylation steps exceed 90% under optimized conditions.
- Esterification and amidation steps achieve purities around 95%, as confirmed by chromatographic and spectroscopic analyses.
Reaction Time and Temperature
| Step | Temperature Range (°C) | Reaction Time |
|---|---|---|
| Gewald reaction | 80–120 (reflux) | 4–6 hours |
| Alkylation | 0–25 (room temp to mild heating) | 2–4 hours |
| Esterification | 60–80 | 3–5 hours |
| Amidation | 0–30 | 1–3 hours |
| Step No. | Reaction Type | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Gewald reaction | Ketone + nitrile + sulfur, reflux | Thiophene core | >90 | Base-free or with mild base |
| 2 | Alkylation | Ethyl/methyl halides + NaH | Alkylated thiophene | 85–95 | Inert atmosphere preferred |
| 3 | Esterification | Methanol + H2SO4 | Methyl ester derivative | 90–95 | Acid catalysis |
| 4 | Amidation | 3-Carboxy-propionyl chloride + Et3N | Target compound | 90–95 | Base neutralizes HCl |
- The amidation step may involve activation of the carboxylic acid as an acid chloride or mixed anhydride to improve coupling efficiency.
- Purification typically involves crystallization at low temperatures (e.g., -10°C) and washing with aqueous solutions to remove impurities.
- The compound’s stability requires storage at 2–8°C to maintain purity over time.
The preparation of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is a well-established multi-step synthetic process involving thiophene ring construction, selective alkylation, esterification, and amidation. The process is adaptable to industrial scale with continuous flow technology, ensuring high yield and purity. The compound’s functional groups allow for versatile chemical modifications, making it valuable in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ester and amide groups can yield the corresponding alcohols and amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has identified that thiophene derivatives, including 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester, exhibit significant anticancer properties. Studies indicate that the compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent.
1.2 Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects.
Agricultural Applications
2.1 Pesticide Development
Given the increasing resistance of pests to conventional pesticides, there is a growing interest in developing botanical pesticides. Compounds like this compound are being studied for their potential as eco-friendly alternatives. Preliminary studies have shown that this compound can exhibit insecticidal properties, targeting specific pests while minimizing harm to beneficial insects.
2.2 Plant Growth Regulation
There is emerging evidence that thiophene derivatives can act as plant growth regulators. By affecting hormonal pathways, these compounds can promote growth and increase resistance to environmental stressors, enhancing agricultural productivity.
Material Science
3.1 Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of thiophenes allow for enhanced conductivity in polymers, which can be utilized in applications such as organic solar cells and flexible electronics.
3.2 Coatings and Films
Due to their chemical stability and protective qualities, compounds like this compound are being investigated for use in coatings and films. These materials can provide barriers against moisture and UV radiation, extending the lifespan of products in various industries.
Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis at micromolar concentrations. The mechanism involved the activation of caspase pathways, suggesting potential for therapeutic application in oncology.
Case Study 2: Eco-friendly Pesticide Development
Field trials assessing the efficacy of this compound as a botanical pesticide indicated a significant reduction in pest populations compared to untreated controls. The results support its potential use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Molecular Data Comparison
Biological Activity
2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thiophene ring with multiple functional groups that contribute to its biological properties.
1. Enzyme Inhibition
Research indicates that thiophene derivatives, including the compound , exhibit inhibitory effects on various enzymes. For instance, studies have shown that modifications on the thiophene ring can enhance the inhibitory potency against D-amino acid oxidase (DAO) and other enzymes. The structure-activity relationship (SAR) studies highlighted that specific substitutions can significantly affect the binding affinity and selectivity for target enzymes, leading to varied IC50 values depending on the substituents used .
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | D-amino acid oxidase | Varies | Potent inhibitor with optimized structure |
2. Antiviral Activity
Recent studies have identified thiophene derivatives as potential inhibitors of SARS-CoV-2. Compounds with similar scaffolds demonstrated promising antiviral activity, stabilizing viral proteins and inhibiting replication in cell cultures without cytotoxic effects on host cells. The optimization of these compounds led to improved efficacy, making them candidates for further pharmacological testing .
3. Antibacterial Properties
The antibacterial activity of thiophene derivatives has been explored against various bacterial strains. For example, certain derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating varying degrees of antibacterial potency. The hydrophobic nature of the thiophene ring is critical for enhancing antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | S. aureus | ≥128 | Moderate activity; further optimization needed |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- SARS-CoV-2 Inhibition : A study focusing on high-throughput screening identified compounds similar to this compound as effective inhibitors of the viral macrodomain, demonstrating significant selectivity and low cytotoxicity in vitro .
- DAO Inhibition : Another research effort evaluated various thiophene derivatives for their ability to inhibit DAO, revealing that specific structural modifications could lead to enhanced bioactivity and selectivity towards DAO over other enzymes, thereby suggesting therapeutic potential in conditions associated with altered D-amino acid metabolism .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction parameters require optimization?
The synthesis typically involves multi-step functionalization of thiophene derivatives. A common approach is the condensation of aminothiophene precursors with activated carboxylic acid derivatives (e.g., acid anhydrides or chlorides), followed by esterification. Key parameters include:
- Temperature control : Excess heat may lead to undesired side reactions, such as decarboxylation or ester hydrolysis .
- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance acylation efficiency .
- Protection/deprotection strategies : For example, temporary masking of the carboxylic acid group during thiophene ring functionalization .
Basic: Which spectroscopic techniques are essential for characterizing structural integrity, and how are conflicting spectral data resolved?
Core techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns on the thiophene ring and ester groups. For example, downfield shifts (~δ 12-14 ppm) indicate carboxylic protons .
- IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Conflicting data (e.g., unexpected splitting in NMR) should be resolved by cross-validation (e.g., 2D-COSY for proton-proton correlations) or alternative derivatization (e.g., methyl ester hydrolysis followed by LC-MS) .
Advanced: How can researchers address contradictions between computational predictions (e.g., XlogP) and experimental partition coefficients?
Discrepancies often arise from:
- Solvent-specific interactions : Computational models like XlogP (e.g., value = 4 in ) assume idealized conditions, while experimental octanol-water partitioning may involve hydrogen bonding or ionization.
- Methodology : Validate predictions using the shake-flask method under controlled pH and ionic strength. Adjust for ionization effects via the Henderson-Hasselbalch equation .
Advanced: What strategies resolve crystallization challenges caused by variable hydrogen-bonding patterns?
- Graph set analysis : Apply Etter’s rules to predict hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular bonds). For example, prioritize solvents that promote R₂²(8) motifs for stable crystal packing .
- Polymorph screening : Use mixed-solvent systems (e.g., DCM/hexane) and varying cooling rates to isolate thermodynamically stable forms.
- Single-crystal X-ray diffraction : To confirm packing efficiency and identify steric clashes from substituents like the ethyl group .
Basic: What safety protocols are critical when handling this compound during multi-step synthesis?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal exposure, as thiophene derivatives may irritate mucous membranes .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acylation) before disposal.
- Storage : Store at 2–8°C in airtight containers to prevent ester hydrolysis .
Advanced: How can thermodynamic parameters (e.g., sublimation enthalpy) inform solvent selection for scale-up synthesis?
- Sublimation enthalpy data : Determined via thermogravimetric analysis (TGA), these values guide solvent choices with matching boiling points to avoid premature crystallization.
- Solvent polarity : Match Hansen solubility parameters to the compound’s hydrophobicity (XlogP = 4) to optimize yield .
Advanced: What in vitro models are appropriate for evaluating bioactivity of derivatives?
- Enzyme inhibition assays : Target enzymes like COX-2 or lipoxygenase, given structural similarities to anti-inflammatory thiophene derivatives .
- Cell viability assays : Use immortalized cell lines (e.g., RAW 264.7 macrophages) to assess cytotoxicity and IC₅₀ values.
- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities .
Basic: What chromatographic systems optimize purification from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
